Sodium silicate

Vue d'ensemble

Description

Sodium silicate (Na₂SiO₃), commonly known as water glass, is an inorganic compound synthesized by fusing sodium carbonate (Na₂CO₃) and silica sand (SiO₂) at approximately 1400°C . It exists in both solid (glassy, anhydrous) and liquid (viscous, water-soluble) forms, with densities ranging from 1.4 to 1.6 g/cm³ depending on the formulation . Its structure comprises alternating silicon and oxygen atoms (Si-O-Si chains), forming siloxane polymers that underpin its adhesive and binding properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium silicate can be synthesized by reacting silica (SiO₂) with sodium carbonate (Na₂CO₃) at high temperatures ranging from 1200 to 1400°C. The reaction produces this compound and carbon dioxide (CO₂): [ \text{Na}_2\text{CO}_3 + \text{SiO}_2 \rightarrow \text{Na}_2\text{O}·\text{SiO}_2 + \text{CO}_2 ]

Another method involves dissolving silica sand in a heated aqueous solution of sodium hydroxide (NaOH) under pressure: [ 2\text{NaOH} + \text{SiO}_2 \rightarrow \text{Na}_2\text{O}·\text{SiO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by fusing sodium carbonate and silica sand in a furnace. The molten mixture is then cooled and ground into a fine powder. Alternatively, this compound can be produced by dissolving silica in molten sodium carbonate at a temperature of 851°C .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable nature.

Substitution: this compound can participate in substitution reactions where the silicate ion reacts with hydrogen ions in acidic solutions to form silicic acid, which can decompose into hydrated silica or silica gel.

Hydrolysis: In water, this compound hydrolyzes to form an alkaline solution, which can further react with acids to precipitate silica.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) is commonly used to precipitate silica from this compound solutions.

Alkaline Conditions: this compound is stable in alkaline solutions but reacts with acids to form silicic acid.

Major Products:

Silica Gel: Formed by the reaction of this compound with acids.

Silicic Acid: An intermediate product in the formation of silica gel.

Applications De Recherche Scientifique

Construction Industry

- Concrete Hardening : Sodium silicate is used as a hardening agent for concrete floors. It enhances durability and reduces dust formation by penetrating the concrete matrix and forming a crystalline structure .

- Sealants and Adhesives : Its adhesive properties make it suitable for use in sealants and as a binder in various construction materials .

Environmental Remediation

- Stabilization/Solidification : this compound is employed in the stabilization and solidification of hazardous wastes. It acts as a binder that immobilizes contaminants, making it easier to manage waste materials . This method has been recognized as effective at Superfund sites for treating hazardous waste .

Water Treatment

- Coagulation Agent : In wastewater treatment, this compound serves as an alum coagulant and iron flocculant. It facilitates the aggregation of colloidal particles, improving sedimentation rates . This process helps in removing impurities from water effectively.

Agricultural Applications

- Plant Disease Resistance : Research indicates that this compound can enhance plant resistance to diseases such as Fusarium wilt by altering soil microbial communities. This application is particularly beneficial in sustainable agriculture practices .

Textile Industry

- Flame Retardant : this compound has been studied as a halogen-free flame retardant for textiles like polypropylene. Treated fabrics exhibited improved flame resistance without compromising fabric integrity .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Construction | Concrete hardening | Increases durability and reduces dust |

| Environmental Remediation | Hazardous waste treatment | Immobilizes contaminants |

| Water Treatment | Coagulation in wastewater treatment | Improves sedimentation rates |

| Agriculture | Enhances plant disease resistance | Alters soil microbial communities |

| Textile | Flame retardant for fabrics | Improves safety without toxic chemicals |

Case Studies

-

Concrete Treatment :

A study demonstrated that applying this compound to concrete floors significantly reduced dust emissions while enhancing surface hardness. The treated surfaces showed a marked improvement in durability under heavy foot traffic conditions. -

Waste Stabilization :

In a project conducted at a Superfund site, this compound was utilized to stabilize contaminated soil. The results indicated a substantial reduction in leachability of heavy metals, proving its effectiveness as a solidification agent. -

Agricultural Enhancement :

Research involving cucumber plants showed that this compound application led to increased growth rates and reduced disease incidence caused by Fusarium wilt, highlighting its potential role in integrated pest management strategies.

Mécanisme D'action

Sodium silicate exerts its effects primarily through its ability to form a protective layer on surfaces. In water treatment, it reacts with metal ions to form a protective film, reducing corrosion. In adhesives and cements, this compound forms a strong bond by polymerizing into a glass-like structure upon drying .

Comparaison Avec Des Composés Similaires

Key Properties

- pH Buffering : Sodium silicate solutions are strongly alkaline (pH ~12–13) due to residual sodium hydroxide (NaOH) and silica dissociation, enabling acid-neutralizing capabilities .

- Water Solubility : Fully miscible in water, allowing dilution to any concentration. Heating releases only water vapor, making it environmentally stable .

- Low Toxicity : Approved by the FDA and European agencies for potable water treatment and food-grade adhesives .

- Mechanical Enhancement : Optimizes compressive strength in construction materials at 2–3% dosage by weight .

This compound vs. Potassium Silicate (K₂SiO₃)

Key Differences :

- Potassium silicate’s acidic/neutral pH suits agricultural uses, whereas this compound’s alkalinity enhances reactivity in construction .

- This compound exhibits superior water solubility, enabling broader industrial applications .

This compound vs. Sodium Hydroxide (NaOH) and Sodium Carbonate (Na₂CO₃)

Key Findings :

- This compound outperforms NaOH and Na₂CO₃ in AAS concrete, achieving 25–28% higher compressive strength than natural aggregate mortar .

- NaOH’s rapid setting limits workability, while this compound’s slower reaction allows better structural formation .

This compound vs. Alternative Binders in Particleboard

Key Insights :

- Hybrid systems (this compound + isocyanate) optimize mechanical properties (e.g., modulus of rupture) while reducing environmental harm .

Environmental and Industrial Considerations

- CO₂ Emissions : this compound production emits 0.36–1.9 kg CO₂-eq/kg, reliant on outdated data due to proprietary manufacturing processes .

- Toxicity : Both sodium and potassium silicates are low-toxicity, but high concentrations require safe handling protocols .

- Performance Trade-offs : While this compound enhances material durability, its environmental footprint necessitates optimization (e.g., hybrid binders, reduced dosages) .

Activité Biologique

Sodium silicate, commonly known as water glass, is a compound with diverse applications in various fields, including agriculture, microbiology, and materials science. Its biological activity has garnered attention for its potential benefits in plant growth, microbial interactions, and therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

1. Plant Growth Promotion

This compound has been shown to enhance plant growth and stress tolerance. It acts as a signaling molecule that induces various physiological responses in plants:

- Wound Healing : A study demonstrated that this compound significantly promoted wound healing in plants by enhancing the expression of genes related to phenolic compound biosynthesis (PAL, 4CL, CAD). The enzyme activities associated with these genes were increased by up to 202% compared to controls, leading to greater lignin deposition and cell layer thickness .

- Stress Resistance : this compound application has been linked to improved resistance against abiotic stresses such as drought and salinity. It facilitates the accumulation of osmoprotectants and enhances antioxidant enzyme activities, which mitigate oxidative stress .

2. Microbial Interactions

This compound influences microbial communities in various environments:

- Biofilm Formation : In drinking water systems, this compound was found to reduce biofilm formation compared to orthophosphate treatments. The biomass accumulation was lower in this compound-treated systems at elevated temperatures (≥20 °C), indicating its potential as a corrosion inhibitor while controlling microbial growth .

- Stimulation of Microbial Growth : Historical studies have indicated that this compound can stimulate the growth of certain bacteria and fungi. For instance, it was reported that the addition of this compound enhanced the growth rate of Mycobacterium tuberculosis and other microorganisms like Bacillus licheniformis and Penicillium species under specific conditions .

3. Therapeutic Applications

Recent research has explored the therapeutic potential of this compound:

- Ginseng Bioactivity : A comprehensive study investigated the effects of this compound on Panax ginseng when combined with infrared radiation. The results indicated enhanced anti-tyrosinase and antioxidant activities, suggesting that this compound may improve the medicinal properties of ginseng for skincare applications .

Case Study 1: Wound Healing in Potatoes

In a controlled experiment involving potato tubers subjected to mechanical wounding:

- Treatment : Tubers were treated with this compound solutions.

- Findings : Gene expression levels for PAL increased significantly (by 202%), alongside enzyme activity enhancements (up to 6.9 times higher than untreated controls). The deposition of lignin was also notably higher in treated samples .

Case Study 2: Drinking Water Biofilms

A pilot-scale study assessed the impact of this compound on biofilm development in drinking water systems:

- Setup : Annular reactors fed by cast iron pipe loops were treated with either this compound or orthophosphate.

- Results : Biofilm ATP concentrations were significantly lower in this compound-treated reactors compared to orthophosphate-treated ones at higher temperatures, indicating effective biofilm control without promoting harmful bacterial growth .

Table 1: Gene Expression and Enzyme Activity in Wound Healing

| Gene/Enzyme | Expression Level (Day 7) | Activity Increase (%) |

|---|---|---|

| PAL | 113% higher than CK | 22% |

| 4CL | 132% higher than CK | 33% |

| CAD | 120% higher than CK | 35% |

Table 2: Biofilm ATP Concentrations

| Treatment | ATP Concentration (µg/L) | Temperature (°C) |

|---|---|---|

| This compound | Lower | ≥20 |

| Orthophosphate | Higher | ≥20 |

Analyse Des Réactions Chimiques

Hydrolysis in Aqueous Solutions

Sodium silicate undergoes hydrolysis in water, forming alkaline solutions. The reaction dynamics depend on the SiO₂:Na₂O molar ratio (typically 1.5–4.0) and temperature :

- Mechanism : Hydrolysis involves sodium ion (Na⁺) dissociation, leaving silicate anions (SiO₃²⁻ or polymeric species) that react with water to form silicic acid (H₄SiO₄) .

- pH Dependency : Solutions are stable at pH > 10 but destabilize under acidic conditions, leading to gelation .

Table 1: Hydrolysis Products Across pH Ranges

| pH Range | Dominant Species | Stability |

|---|---|---|

| > 12 | Monomeric SiO₃²⁻ | Stable |

| 10–12 | Oligomeric silicates | Moderately stable |

| < 10 | Silicic acid (H₄SiO₄) | Gel formation |

Reactions with Acids

In acidic environments, silicate ions protonate, forming silicic acids that decompose into silica gel :

- Gelation Kinetics : Gel formation accelerates with higher H⁺ concentration and lower SiO₂:Na₂O ratios .

- Applications : Used in wastewater treatment to coagulate heavy metals (e.g., Fe³⁺, Al³⁺) .

Thermal Decomposition

At high temperatures (>700°C), this compound decomposes into sodium oxide and silica :

- Thermogravimetric Analysis (TGA) : Weight loss occurs in two stages: dehydration (100–300°C) and structural breakdown (>700°C) .

Table 2: Thermal Behavior of this compound

| Temperature (°C) | Process | Mass Loss (%) |

|---|---|---|

| 100–300 | Removal of adsorbed water | 5–10 |

| 300–700 | Dehydroxylation of silanol groups | 15–20 |

| >700 | SiO₂ network collapse | 25–30 |

Reactions with Metal Salts and Oxides

This compound reacts with divalent cations (e.g., Ca²⁺, Zn²⁺) to form insoluble silicates :

- Kinetics : Reaction rates depend on cation charge density and solution ionic strength .

- Structural Impact : FT-IR studies show Si-O-M (M = metal) bond formation at 950–1100 cm⁻¹ .

Polymerization and Gelation

In concentrated solutions, silicate monomers polymerize into colloidal particles or gels :

- Key Factors :

Table 3: Gelation Time vs. Molar Ratio (25°C)

| SiO₂:Na₂O Ratio | Gelation Time (hours) |

|---|---|

| 1.5 | 24–48 |

| 3.2 | 4–6 |

| 4.0 | <2 |

Reactivity with Fluorine and Oxidizers

This compound reacts violently with fluorine, producing toxic fumes :

Environmental and Industrial Interactions

Q & A

Basic Research Questions

Q. What are the critical parameters for designing sodium silicate-based geopolymer concrete experiments?

Key considerations include the this compound/sodium hydroxide (SS/SH) ratio, alkaline activator concentration, curing temperature, and precursor composition (e.g., fly ash, slag). For instance, SS/SH ratios of 1.0–1.5 are common for optimizing mechanical strength, while curing at 60–80°C enhances polymerization . Experimental designs should also account for variables like water content and aggregate type. Orthogonal testing (e.g., L9 arrays) can systematically evaluate interactions between factors such as binder composition and pressure during molding .

Q. How can researchers determine the optimal ratio of this compound in composite binders for industrial applications?

Use orthogonal experimental designs to test multiple variables (e.g., this compound, bentonite, and calcium oxide percentages) across defined levels. For example, in converter slagging agents, a 7% this compound addition with 4% bentonite and 3% calcium oxide yielded optimal green pellet strength . Range analysis of orthogonal results identifies dominant factors and interactions, enabling efficient optimization without exhaustive trial-and-error .

Q. What methodologies are recommended for characterizing this compound’s role in material durability?

Standardized tests include compressive strength assays, thermal deformation analysis (e.g., hot distortion parameters), and bending strength measurements. For instance, phenol-furfuryl resin-sodium silicate systems require controlled humidity curing to assess elasticity and thermal stability . Pair these with spectroscopic techniques (FTIR, XRD) to analyze structural changes during curing .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in alkaline environments be resolved?

Discrepancies often arise from variations in curing conditions, impurity levels, or measurement techniques. To address this:

- Conduct meta-analyses to identify trends across studies (e.g., SS/SH ratio effects on setting time).

- Replicate experiments under controlled conditions (e.g., fixed humidity, temperature) .

- Use redox biosensors or in situ spectroscopy to monitor real-time polymerization dynamics, reducing indirect inferences .

Q. What mechanistic insights explain this compound’s interaction with biodegradable additives in molding sands?

Advanced studies employ thermogravimetric analysis (TGA) and electron microscopy to observe how additives like polycaprolactone (PCL) alter this compound’s crosslinking. For example, PCL reduces thermal deformation by forming hybrid organic-inorganic networks, but excessive amounts disrupt silicate polymerization, necessitating precise dosing . Molecular dynamics simulations can further model interfacial bonding mechanisms .

Q. How do redox dynamics in this compound systems influence retrograde signaling in plant stress studies?

While this compound itself is not redox-active, its alkaline nature modulates reactive oxygen species (ROS) scavenging in chloroplasts. For instance, this compound-amended soils enhance glutathione redox buffering, reducing oxidative stress markers like H2O2 in plants exposed to herbicides. Compartment-specific biosensors (e.g., Grx1-roGFP2) can track EGSH shifts in chloroplasts and mitochondria under silicate-treated conditions .

Q. Methodological Guidance

Q. What frameworks ensure rigorous formulation of this compound research questions?

Apply the PICO framework:

- Population/Problem : Material system (e.g., geopolymer concrete).

- Intervention : this compound concentration, curing method.

- Comparison : Alternative binders (e.g., Portland cement).

- Outcome : Mechanical strength, CO2 footprint reduction. Additionally, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .

Q. How should researchers address gaps in this compound literature?

- Systematically review databases (Web of Science, SciFinder) using keywords like “this compound AND geopolymer AND durability.”

- Identify inconsistencies in reported properties (e.g., conflicting optimal SS/SH ratios) and design experiments to isolate confounding variables .

- Prioritize understudied areas, such as this compound’s role in carbon capture or soil stabilization .

Propriétés

IUPAC Name |

disodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHWMYGWWRZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

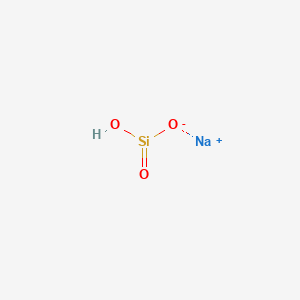

[O-][Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SiO3, Na2O3Si | |

| Record name | Sodium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7029669 | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |

CAS No. |

6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.